molecular formula C21H25N5O3S B2385359 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 923682-49-9

2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2385359
CAS RN: 923682-49-9
M. Wt: 427.52
InChI Key: NBVDUYMTWNQAGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methylbenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound’s unique spiro[4.5]decan-8-yl scaffold, combined with its thiazole and triazaspiro ring systems, offers exciting possibilities for drug discovery. Researchers can explore its potential as a lead compound for designing novel pharmaceutical agents. Key areas of interest include:

Organic Synthesis and Asymmetric Catalysis

The compound’s spiro[4.5]decan-8-yl moiety, with vicinal quaternary carbons, presents synthetic challenges and opportunities. Researchers can focus on:

Material Science and Crystal Engineering

The compound’s crystalline forms and solid-state properties are of interest:

properties

IUPAC Name

2-[3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3S/c1-14-3-5-16(6-4-14)11-26-18(28)21(24-20(26)29)7-9-25(10-8-21)12-17(27)23-19-22-15(2)13-30-19/h3-6,13H,7-12H2,1-2H3,(H,24,29)(H,22,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVDUYMTWNQAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)CC(=O)NC4=NC(=CS4)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.